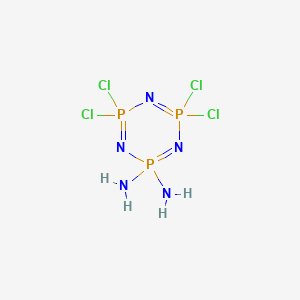
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine, commonly known as TCTP, is a phosphorus-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. TCTP possesses unique properties that make it a promising candidate for use in various fields of research, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
TCTP has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, TCTP has been shown to play a critical role in cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In pharmacology, TCTP has been studied for its potential use as a drug target. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as a drug delivery system, as it possesses unique properties that make it a promising candidate for targeted drug delivery.
In materials science, TCTP has been studied for its potential use as a precursor for the synthesis of novel materials. It has been shown to react with various metal ions, including copper and silver, to form metal complexes that possess unique properties, such as luminescence and catalytic activity.
Wirkmechanismus
The mechanism of action of TCTP is complex and not fully understood. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
Biochemische Und Physiologische Effekte
TCTP has been shown to have various biochemical and physiological effects. In biochemistry, TCTP has been shown to regulate cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
In pharmacology, TCTP has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
TCTP possesses unique properties that make it a promising candidate for use in various lab experiments. It has been shown to interact with various proteins and metal ions, making it a useful tool for studying protein-protein interactions and metal complex formation. TCTP also possesses unique properties that make it a promising candidate for targeted drug delivery.
However, the synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. Additionally, the mechanism of action of TCTP is complex and not fully understood, which may limit its use in certain lab experiments.
Zukünftige Richtungen
There are many future directions for research involving TCTP. In biochemistry, further studies are needed to fully understand the mechanism of action of TCTP and its role in cell proliferation, differentiation, and apoptosis. In pharmacology, further studies are needed to fully understand the interaction of TCTP with histamine and its potential use as a drug target. In materials science, further studies are needed to explore the use of TCTP as a precursor for the synthesis of novel materials.
Conclusion:
In conclusion, TCTP is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying protein-protein interactions, metal complex formation, and targeted drug delivery. However, further studies are needed to fully understand the mechanism of action of TCTP and its potential applications in biochemistry, pharmacology, and materials science.
Synthesemethoden
The synthesis method of TCTP involves the reaction of triazaphospholene with dichloroamine, followed by the reaction of the resulting compound with phosphorus trichloride. The final product is obtained by reacting the resulting intermediate with ammonia. The synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Eigenschaften
CAS-Nummer |
10535-05-4 |
|---|---|
Produktname |
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine |
Molekularformel |
Cl4H4N5P3 |
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |
InChI |
InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |
InChI-Schlüssel |
OEASWXZMEMCUFK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Kanonische SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Andere CAS-Nummern |
10535-05-4 |
Synonyme |
4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



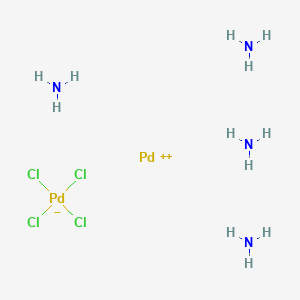
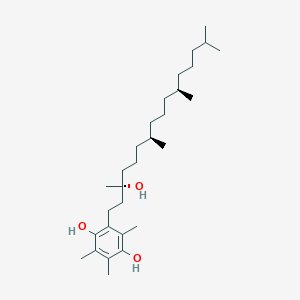
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)

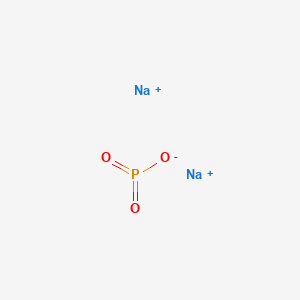
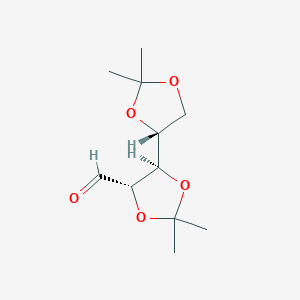







![Propanenitrile, 3-[[2-(benzoyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B78363.png)